Cas no 380349-08-6 (3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide)

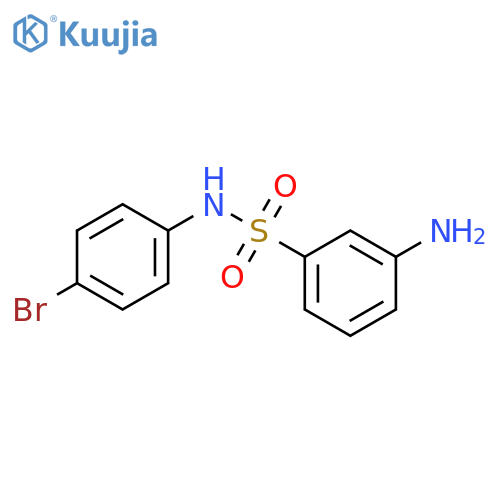

380349-08-6 structure

商品名:3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide

- 3-amino-N-(4-bromophenyl)benzene-1-sulfonamide

- SMR000371924

- G31597

- DB-424565

- CHEMBL1498250

- AKOS000115478

- EN300-02462

- SR-01000031979

- 3-amino-N-(4-bromophenyl)benzenesulfonamide

- 380349-08-6

- FQA34908

- Z56823056

- HMS2743E07

- SCHEMBL25754843

- SR-01000031979-1

- MLS000757620

-

- インチ: InChI=1S/C12H11BrN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2

- InChIKey: ZYTCICJMXGACNY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 325.97246Da

- どういたいしつりょう: 325.97246Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 80.6Ų

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P019HKK-5g |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 5g |

$631.00 | 2025-03-03 | |

| A2B Chem LLC | AV21492-100mg |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 100mg |

$93.00 | 2024-04-20 | |

| 1PlusChem | 1P019HKK-10g |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 10g |

$913.00 | 2024-05-03 | |

| A2B Chem LLC | AV21492-5g |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 5g |

$525.00 | 2024-04-20 | |

| A2B Chem LLC | AV21492-500mg |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 500mg |

$166.00 | 2024-04-20 | |

| 1PlusChem | 1P019HKK-1g |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 1g |

$245.00 | 2025-03-03 | |

| 1PlusChem | 1P019HKK-50mg |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 50mg |

$77.00 | 2025-03-16 | |

| 1PlusChem | 1P019HKK-100mg |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 100mg |

$97.00 | 2025-03-16 | |

| A2B Chem LLC | AV21492-50mg |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 50mg |

$74.00 | 2024-04-20 | |

| A2B Chem LLC | AV21492-250mg |

3-amino-N-(4-bromophenyl)benzene-1-sulfonamide |

380349-08-6 | 95% | 250mg |

$119.00 | 2024-04-20 |

3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

380349-08-6 (3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量